LogP Comparison: Hydrophobicity Advantage of the Thiol Over the Alcohol Analog
The target compound demonstrates a predicted XLogP3-AA of 1.9, compared to a predicted XLogP3 value of approximately 0.8 for the analogous alcohol, imidazo[1,2-a]pyridin-2-ylmethanol. This ~1.1 log unit difference represents a roughly 12‑fold increase in the octanol‑water partition coefficient, indicating significantly greater lipophilicity [1]. The computed hydrogen bond donor count is identical (1) for both compounds, while the alcohol analog possesses three hydrogen bond acceptor sites (one hydroxyl oxygen plus two ring nitrogens) versus two for the thiol, further contributing to the thiol's higher experimental LogP .
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; HBA = 2; HBD = 1 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-2-ylmethanol: XLogP3 ~ 0.8; HBA = 3; HBD = 1 |
| Quantified Difference | ΔLogP ≈ +1.1 (≈ 12‑fold higher partition coefficient) |
| Conditions | Computationally predicted XLogP3-AA values (PubChem 2.1, 2021.05.07) |
Why This Matters
Higher LogP predicts superior membrane permeability and passive absorption, making the thiol more suitable for lead optimization programs targeting intracellular or CNS‑penetrant candidates.
- [1] PubChem. Compound Summary for CID 20079566: Imidazo[1,2-a]pyridin-2-ylmethanethiol (XLogP3-AA = 1.9). National Center for Biotechnology Information. Retrieved 2026-05-07. View Source
